4-chloro-N,3-dimethyl-N-phenyl-5-isoxazolecarboxamide
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Overview
Description
4-chloro-N,3-dimethyl-N-phenyl-5-isoxazolecarboxamide is a useful research compound. Its molecular formula is C12H11ClN2O2 and its molecular weight is 250.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 250.0509053 g/mol and the complexity rating of the compound is 282. The solubility of this chemical has been described as 33.8 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Tautomerism and Basicity in Isoxazole Derivatives
Isoxazoles, including derivatives like 4-chloro-N,3-dimethyl-N-phenyl-5-isoxazolecarboxamide, exhibit interesting tautomerism behavior. The study of 5-hydroxyisoxazoles and isoxazol-5-ones reveals their existence in different tautomeric forms depending on the solvent's polarity. These compounds have been compared to carboxylic acids in terms of acidity, highlighting the chemical versatility of isoxazole derivatives (Boulton & Katritzky, 1961).
Chemoselective Nucleophilic Chemistry and Biological Activities
Isoxazole derivatives are key intermediates in synthesizing compounds with potential biological activities. For instance, the preparation of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides has led to the discovery of compounds with significant insecticidal activity. This showcases the application of isoxazole derivatives in developing new agrochemicals (Yu et al., 2009).
Herbicidal Activity of Isoxazolecarboxamides
3-Aryl-5-(haloalkyl)-4-isoxazolecarboxamides and their derivatives exhibit pronounced preemergent and postemergent herbicidal activity against a broad spectrum of weeds. This highlights the application of isoxazole derivatives in the development of new herbicides, demonstrating their utility in agricultural science (Hamper et al., 1995).
Novel Syntheses and Structural Characterizations
The synthesis of isoxazole and pyrazole derivatives, including methods to create substituted 3-phenyl-6H-pyrazolo[4,3-d]isoxazoles, illustrates the chemical diversity achievable with isoxazole frameworks. These syntheses contribute to the development of new materials and pharmaceuticals by providing a deeper understanding of the structural and electronic properties of isoxazole derivatives (Holzer & Hahn, 2003).
Future Directions
The future directions in the research of “4-chloro-N,3-dimethyl-N-phenyl-5-isoxazolecarboxamide” and similar compounds could involve developing new eco-friendly synthetic strategies . Given their significant biological interests, it is always imperative to develop alternate metal-free synthetic routes .
Properties
IUPAC Name |
4-chloro-N,3-dimethyl-N-phenyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-8-10(13)11(17-14-8)12(16)15(2)9-6-4-3-5-7-9/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHMUJCMDLYJCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1Cl)C(=O)N(C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49669978 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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